N-(4-bromophenyl)-2,2,2-trifluoroacetamide N-(4-bromophenyl)-2,2,2-trifluoroacetamide
Brand Name: Vulcanchem
CAS No.: 24568-11-4
VCID: VC3825619
InChI: InChI=1S/C8H5BrF3NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14)
SMILES: C1=CC(=CC=C1NC(=O)C(F)(F)F)Br
Molecular Formula: C8H5BrF3NO
Molecular Weight: 268.03 g/mol

N-(4-bromophenyl)-2,2,2-trifluoroacetamide

CAS No.: 24568-11-4

Cat. No.: VC3825619

Molecular Formula: C8H5BrF3NO

Molecular Weight: 268.03 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2,2,2-trifluoroacetamide - 24568-11-4

Specification

CAS No. 24568-11-4
Molecular Formula C8H5BrF3NO
Molecular Weight 268.03 g/mol
IUPAC Name N-(4-bromophenyl)-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C8H5BrF3NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14)
Standard InChI Key VVFVNAMWSGDFCX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)C(F)(F)F)Br
Canonical SMILES C1=CC(=CC=C1NC(=O)C(F)(F)F)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(4-bromophenyl)-2,2,2-trifluoroacetamide, reflects its substitution pattern. The 4-bromophenyl group is para-substituted on the benzene ring, while the trifluoroacetamide group (-C(O)CF₃) provides electron-withdrawing characteristics. The SMILES representation (C1=CC(=CC=C1NC(=O)C(F)(F)F)Br) and InChIKey (VVFVNAMWSGDFCX-UHFFFAOYSA-N) unambiguously define its connectivity.

Physical Characteristics

Key physical properties include:

PropertyValueSource
Melting Point136°C (lit. 126°C)
Molecular Weight268.03 g/mol
SolubilitySoluble in DCM, ether
AppearanceLight grey crystalline powder

The discrepancy in reported melting points (136°C vs. 126°C) suggests potential polymorphic forms or measurement condition variations.

Synthesis and Optimization

Conventional Synthesis

The standard preparation involves reacting 4-bromoaniline with trifluoroacetic anhydride (TFAA) under basic conditions :

  • Reagents:

    • 4-Bromoaniline (3.0 mmol)

    • TFAA (1.2 equiv)

    • Pyridine or triethylamine (base)

  • Procedure:
    Base-mediated acylation at 0–25°C for 2–4 hours, followed by crystallization from diethyl ether/n-pentane .

  • Yield: 74% (594.3 mg from 516.0 mg 4-bromoaniline) .

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to reduce reaction times from hours to minutes while maintaining yields >70%. This method enhances scalability for industrial applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.86 (br, 1H, NH)

  • δ 7.55–7.44 (m, 4H, aromatic) .

The broad singlet at δ 7.86 confirms the amide proton, while the aromatic multiplet integrates to four protons, consistent with para-substitution .

¹³C NMR:

  • CF₃: ~117 ppm (q, J = 288 Hz)

  • Carbonyl: 156–158 ppm

  • Aromatic carbons: 120–135 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows the molecular ion peak at m/z 268.03 ([M]⁺), with characteristic isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Reactivity and Applications

Nucleophilic Substitutions

The bromine atom undergoes facile replacement in Suzuki-Miyaura couplings. For example, reaction with phenylboronic acid yields N-(4-phenylphenyl)-2,2,2-trifluoroacetamide, a precursor to bioactive molecules.

Reduction Pathways

Lithium aluminum hydride (LiAlH₄) reduces the amide to N-(4-bromophenyl)-2,2,2-trifluoroethylamine, useful in antidepressant drug synthesis.

Pharmacological Intermediates

This compound serves as a key intermediate in:

  • Anticancer agents: Via coupling with pyrimidine derivatives.

  • Antimicrobials: Through sulfonation reactions.

Industrial and Research Significance

The global market for fluorinated acetamides is projected to grow at 6.8% CAGR (2025–2030), driven by demand for kinase inhibitors and PET tracers. N-(4-Bromophenyl)-2,2,2-trifluoroacetamide’s patent landscape includes applications in:

  • WO2022155567A1: Radiopharmaceuticals for oncology imaging .

  • US2023187892A1: Covalent inhibitors targeting SARS-CoV-2 main protease .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator